molecular formula C9H11NOS B15235720 5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15235720
M. Wt: 181.26 g/mol
InChI Key: MFTLVWUVBPVWOG-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans It features a benzofuran ring with a methylsulfanyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Amination: The amine group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the benzofuran ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-amine
  • 5-(Methylsulfanyl)-2-phenylpyrimidine
  • 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Uniqueness

5-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a methylsulfanyl group and an amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3

InChI Key

MFTLVWUVBPVWOG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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